2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol
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Overview
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, polymer with 1,3-isobenzofurandione, 4,4’-(1-methylethylidene)bis[cyclohexanol] and 2,2’-oxybis[ethanol] is a complex polymer known for its unique structural properties and applications in various fields. This compound is characterized by its bicyclic structure and multiple functional groups, making it a versatile material in industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves multiple steps, starting with the preparation of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-. This compound is typically synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid .
The polymerization process involves the reaction of this dicarboxylic acid with 1,3-isobenzofurandione, 4,4’-(1-methylethylidene)bis[cyclohexanol], and 2,2’-oxybis[ethanol] under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of reactant concentrations, temperature, and pressure to optimize the polymerization reaction and produce high-quality polymer with desired properties .
Chemical Reactions Analysis
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in the formation of halogenated derivatives .
Scientific Research Applications
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The bicyclic structure and multiple functional groups allow it to form stable complexes with other molecules, enhancing its reactivity and functionality. The polymer’s unique properties enable it to participate in a wide range of chemical reactions, making it a valuable material in various applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: A precursor used in the synthesis of the polymer.
1,3-Isobenzofurandione: Another precursor involved in the polymerization process.
4,4’-(1-Methylethylidene)bis[cyclohexanol]: A compound with similar structural properties used in the polymerization.
Uniqueness
The uniqueness of this polymer lies in its combination of bicyclic structure and multiple functional groups, which confer enhanced reactivity and versatility. Compared to similar compounds, this polymer exhibits superior performance in terms of stability, reactivity, and application potential.
Properties
CAS No. |
73287-36-2 |
---|---|
Molecular Formula |
C36H46Cl6O12 |
Molecular Weight |
883.5 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C15H28O2.C9H4Cl6O4.C8H4O3.C4H10O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15;9-7-5-3-1-2-4-6(5)8(10)11-7;5-1-3-7-4-2-6/h11-14,16-17H,3-10H2,1-2H3;1-2H,(H,16,17)(H,18,19);1-4H;5-6H,1-4H2 |
InChI Key |
LDEDKKMHCYJZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCO)O.C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
Related CAS |
73287-36-2 |
Origin of Product |
United States |
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